5-Fluoroindoline
Overview
Description
5-Fluoroindoline is not directly discussed in the provided papers; however, the papers focus on 5-fluorouracil (5-FU), a chemotherapeutic agent used in the treatment of various cancers, particularly colorectal cancer. 5-FU is a fluorinated analogue of the nucleobase uracil and is metabolized in the body through pathways similar to uracil. It is known for its ability to interfere with DNA synthesis by inhibiting the enzyme thymidylate synthase, which is crucial for DNA replication . The papers provided discuss the clinical pharmacology of 5-FU, its combination with folinic acid (FA) to enhance its therapeutic effects, and various administration strategies to improve patient outcomes .
Synthesis Analysis
The synthesis of 5-fluorouracil and related compounds, such as 5-fluoroindoline, typically involves the introduction of a fluorine atom into the molecular structure. While the papers do not detail the synthesis of 5-fluoroindoline, they do mention the use of fluorinated nucleophiles in the synthesis of related fluorinated compounds. For example, one study describes the diastereoselective addition of fluorinated nucleophiles to Ellman's N-(tert-butanesulfinyl)imines, followed by a Sonogashira cross-coupling and gold(I)-catalyzed cycloisomerization to produce fluorinated isoindoline and dihydroisoquinoline scaffolds .
Molecular Structure Analysis
The molecular structure of 5-fluorouracil is similar to that of uracil, with the key difference being the substitution of a fluorine atom at the 5-position. This modification is critical for the drug's mechanism of action, as it allows 5-FU to act as an antimetabolite and inhibit thymidylate synthase . The structure of 5-fluoroindoline would similarly be expected to include a fluorine atom at a strategic position, altering its chemical properties and reactivity.
Chemical Reactions Analysis
5-Fluorouracil undergoes various chemical reactions in the body, including metabolism by dihydropyrimidine dehydrogenase and incorporation into RNA, which disrupts RNA function. The combination of 5-FU with folinic acid enhances its binding to thymidylate synthase, increasing the drug's antitumor effects . The papers also discuss the use of 5-FU in combination with other chemotherapeutic agents, such as cisplatin, and the potential for synergistic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-FU include poor absorption after oral administration, rapid distribution, and swift catabolism in the liver, leading to a short terminal half-life of approximately 8 to 20 minutes . The drug is typically administered intravenously to ensure adequate bioavailability. The papers also discuss the pharmacokinetics of folinic acid, a modulator of 5-FU, noting that the (6S)-stereoisomer of folinic acid is rapidly cleared from plasma and can potentiate the antitumor effect of 5-FU .
Scientific Research Applications
Chemotherapy in Colorectal Cancer
5-Fluorouracil (5-FU), a key derivative of 5-Fluoroindoline, plays a significant role in the chemotherapeutic treatment of advanced colorectal cancer. Despite various trials, no new agents with notable activity beyond 5-FU have been identified. The combination of 5-FU with folinic acid has shown to improve patient survival compared to 5-FU alone, indicating a successful approach in enhancing the drug's effectiveness. This highlights the importance of 5-Fluoroindoline derivatives in current cancer therapy strategies (Abbruzzese & Levin, 1989).
Drug Enhancement Strategies
Research indicates significant efforts to boost the efficacy of 5-FU, particularly in managing advanced colorectal cancer. Trials involving 5-FU in combination with various agents like high-dose folinic acid, methotrexate, and cisplatin have shown a marked improvement in patient survival and quality of life. This underscores the potential of 5-Fluoroindoline derivatives in enhancing therapeutic outcomes (Poon et al., 1989).
Pharmacogenetics in Therapy
The study of pharmacogenetics in relation to 5-FU and folinic acid combinations (FOLFOX/FOLFIRI) has shown the necessity of personalized approaches in colorectal cancer therapy. The effects of these drugs are influenced by the concentration in tumor cells and the presence of drug targets. Genetic variability and expression of enzymes involved in drug metabolism and transport are crucial determinants of therapeutic outcomes. This highlights the relevance of 5-Fluoroindoline derivatives in personalized medicine approaches (Mohelníková-Duchoňová et al., 2014).
Role in Liver Cancer Treatment
5-Fluorouracil has been studied in combination with other compounds like luteolin in the treatment of hepatocellular carcinoma. This combination has shown to synergize antitumor effects, suggesting a potential role for 5-Fluoroindoline derivatives in liver cancer therapy. The mechanisms involved include apoptosis induction and regulation of 5-FU metabolism (Xu et al., 2016).
Safety And Hazards
Future Directions
While specific future directions for 5-Fluoroindoline are not detailed in the available resources, fluorinated indoles have received considerable attention due to their influence on reactivity, selectivity, and biological activity . This suggests potential future research directions in exploring the applications of 5-Fluoroindoline and related compounds in various fields, including pharmaceuticals and materials science.
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRMQIYCWFDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379043 | |
Record name | 5-fluoroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroindoline | |
CAS RN |
2343-22-8 | |
Record name | 5-fluoroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoroindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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